

Atecegatran TFA: A Technical Deep Dive into its Pharmacokinetics and Pharmacodynamics

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Atecegatran TFA, a prodrug of the potent and selective direct thrombin inhibitor AR-H067637, has been a subject of interest in the development of oral anticoagulants for the prevention and treatment of thromboembolic disorders. This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of atecegatran and its active metabolite, AR-H067637, also known as AZD0837 in its prodrug form.

Executive Summary

Atecegatran TFA is rapidly bioconverted in vivo to its active form, AR-H067637. This active metabolite is a potent, selective, and reversible direct inhibitor of thrombin, a key enzyme in the coagulation cascade. Clinical and preclinical studies have demonstrated its dose-dependent anticoagulant effects. The pharmacokinetic profile of atecegatran's active form is characterized by rapid absorption and a moderate half-life, with biliary excretion being a significant route of elimination. The pharmacodynamic effects are directly correlated with the plasma concentration of AR-H067637, leading to a predictable anticoagulant response.

Pharmacokinetics

Following oral administration, **atecegatran TFA** (AZD0837) is absorbed and rapidly converted to its active metabolite, AR-H067637.

Absorption and Bioavailability



In a first-in-human study involving single oral escalating doses (15 mg to 750 mg) of AZD0837 solution in healthy male volunteers, the prodrug was rapidly absorbed.[1] The mean oral bioavailability of AZD0837 was estimated to be between 22% and 52%.[1][2] Maximum plasma concentrations (Cmax) of the active metabolite, AR-H067637, were observed approximately 1 hour after dosing in fasting subjects.[1] The Cmax and area under the curve (AUC) for AR-H067637 demonstrated low to moderate inter-individual variability of 16% and 28%, respectively.[1]

Distribution

Further details on the volume of distribution and protein binding of AR-H067637 are not extensively detailed in the provided information.

Metabolism and Biotransformation

Atecegatran TFA is a prodrug that undergoes bioconversion to the active direct thrombin inhibitor, AR-H067637. A study in pigs investigating the biotransformation of AZD0837 revealed that the active metabolite, AR-H067637, is formed and efficiently transported into the bile. Coadministration with ketoconazole, a potent CYP3A inhibitor, increased the plasma exposure of both the prodrug AZD0837 (by 99%) and the active metabolite AR-H067637 (by 51%), suggesting that CYP3A-mediated metabolism is involved in the clearance of both the prodrug and, to some extent, the active metabolite.

Excretion

The study in pigs highlighted extensive biliary excretion of AR-H067637, with $53 \pm 6\%$ of the enteral dose being recovered in the bile. The terminal half-life of AR-H067637 in healthy male subjects was approximately 9.3 hours.

Table 1: Summary of Pharmacokinetic Parameters of AR-H067637 (Active Metabolite of **Atecegatran TFA**)



| Parameter | Value | Species | Study Population | Reference |
|--|-----------|---------|---------------------------------|-----------|
| Oral Bioavailability (of Prodrug AZD0837) | 22 - 52% | Human | Healthy Males | |
| Time to Maximum Plasma Concentration (Tmax) | ~1 hour | Human | Healthy Males | |
| Terminal Half-life (t½) | 9.3 hours | Human | Healthy Males | _ |
| Inter-individual Variability in Cmax | 16% | Human | Healthy Males | |
| Inter-individual Variability in AUC | 28% | Human | Healthy Males | |
| Inter-individual Variability in CL/F | 33% | Human | Atrial Fibrillation Patients | _ |
| Primary Route of Excretion | Biliary | Pig | - | - |

Pharmacodynamics

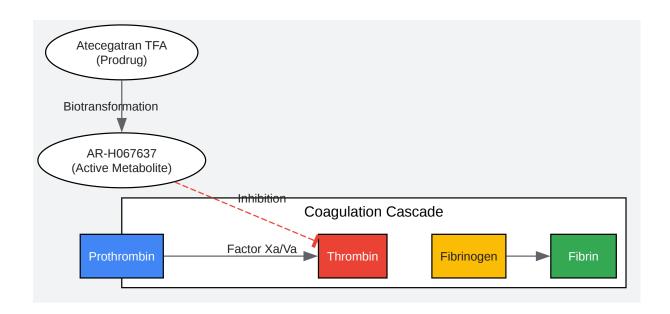
The anticoagulant effect of atecegatran is mediated by the direct, competitive, and reversible inhibition of thrombin by its active metabolite, AR-H067637.

Mechanism of Action

AR-H067637 is a rapid-binding and potent inhibitor of thrombin, with an inhibition constant (Ki) of 2-4 nM. It effectively inhibits both free thrombin and thrombin bound to fibrin (clot-bound



thrombin) or thrombomodulin. This direct inhibition of thrombin prevents the conversion of fibrinogen to fibrin, thereby blocking the final step of the coagulation cascade and exerting its anticoagulant effect.



Click to download full resolution via product page

Mechanism of action of Atecegatran TFA.

In Vitro and Ex Vivo Effects

AR-H067637 demonstrates potent anticoagulant activity across a range of in vitro and ex vivo assays. It concentration-dependently prolongs clotting times, including the activated partial thromboplastin time (APTT), prothrombin time (PT), thrombin time (TT), and ecarin clotting time (ECT). The thrombin time and ecarin clotting time were found to be the most sensitive assays for assessing its anticoagulant effect. Furthermore, AR-H067637 inhibits thrombin-induced platelet activation and aggregation.

Table 2: In Vitro and Ex Vivo Pharmacodynamic Effects of AR-H067637



| Parameter | Value (IC50) | Assay | Reference |
|---------------------------------------|--------------|-----------------------------------|-----------|
| Thrombin Inhibition (Ki) | 2 - 4 nM | Biochemical Assay | |
| Thrombin Generation Inhibition | 0.6 μΜ | Platelet-Poor Plasma | |
| Thrombin Time Prolongation | 93 nM | Plasma Coagulation Assay | |
| Ecarin Clotting Time Prolongation | 220 nM | Plasma Coagulation Assay | _ |
| Thrombin-Induced Platelet Activation | 8.4 nM | Glycoprotein IIb/IIIa Exposure | _ |
| Thrombin-Induced Platelet Aggregation | 0.9 nM | Platelet Aggregometry | - |

In Vivo Antithrombotic Efficacy and Bleeding Risk

Preclinical studies in anesthetized rats have demonstrated the in vivo antithrombotic efficacy of AR-H067637. In models of both venous and arterial thrombosis, continuous infusion of AR-H067637 resulted in a dose-dependent inhibition of thrombus formation. A key finding was the separation between the antithrombotic effect and an increase in bleeding. Significant antithrombotic effects were observed at plasma concentrations that did not significantly increase bleeding time or blood loss.

Table 3: In Vivo Antithrombotic Efficacy and Bleeding Profile of AR-H067637 in Rats



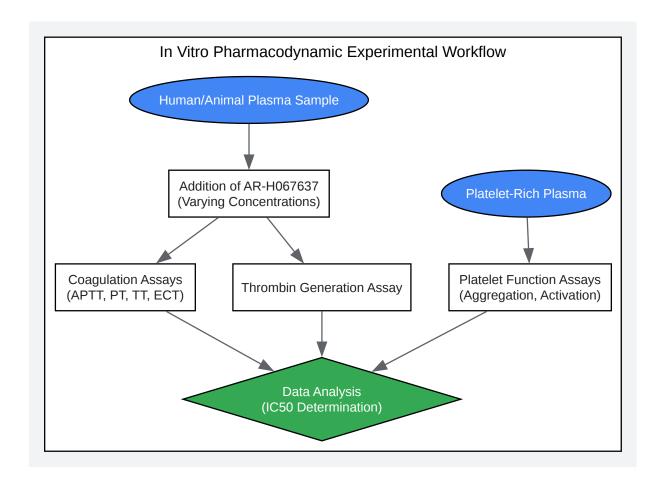
| Parameter | Plasma Concentration | Model | Effect | Reference |
|---------------------------------|-------------------------|--|-------------------------------------|-----------|
| IC50 for Venous Thrombosis | 0.13 μΜ | Ferric Chloride- induced | 50% inhibition of thrombus size | |
| IC50 for Arterial Thrombosis | 0.55 μΜ | Ferric Chloride- induced | 50% inhibition of thrombus size | |
| Bleeding | ≥1 µM | Cutaneous Incision & Muscle Transection | Dose-dependent increase in bleeding | _ |

In a Phase II study in patients with atrial fibrillation, treatment with AZD0837 led to a decrease in D-dimer levels, a biomarker of thrombogenesis, with effects comparable to those of vitamin K antagonists (VKA). The reduction in D-dimer levels correlated with the steady-state plasma concentrations of AR-H067637.

Experimental ProtocolsIn Vitro Thrombin Inhibition and Coagulation Assays

- Thrombin Inhibition (Ki): The inhibition constant for AR-H067637 against thrombin was determined using established biochemical methods, including direct Biacore binding studies with immobilized α-thrombin and pre-steady state kinetics with thrombin in the fluid phase.
- Plasma Coagulation Assays: Standard laboratory assays such as activated partial thromboplastin time (APTT), prothrombin time (PT), thrombin time (TT), and ecarin clotting time (ECT) were used to measure the anticoagulant effect of AR-H067637 in plasma.
- Thrombin Generation Assay: The total amount of free thrombin generated in platelet-poor clotting plasma was measured to assess the inhibitory effect of AR-H067637.
- Platelet Aggregation and Activation: Thrombin-induced platelet aggregation was measured using aggregometry, and platelet activation was assessed by measuring glycoprotein IIb/IIIa exposure.





Click to download full resolution via product page

In Vitro Pharmacodynamic Experimental Workflow.

In Vivo Thrombosis and Bleeding Models

- Animal Model: Anesthetized rats were used for the in vivo studies.
- Thrombosis Induction: Venous and arterial thrombosis were induced by the topical application of ferric chloride to the caval vein (with partial stasis) and the carotid artery, respectively.
- Drug Administration: AR-H067637 was administered via continuous infusion.
- Efficacy Endpoint: The primary efficacy endpoint was the measurement of thrombus size.
- Safety Endpoints: Bleeding was assessed by measuring cutaneous incision bleeding time and muscle transection blood loss.



 Biomarker Analysis: Plasma biomarkers of anticoagulant effect, including APTT, ECT, and TCT, were measured.

Conclusion

Atecegatran TFA, through its active metabolite AR-H067637, is a potent and selective direct thrombin inhibitor with a predictable pharmacokinetic and pharmacodynamic profile. The rapid absorption, moderate half-life, and dose-dependent anticoagulant effects make it a compound of significant interest for oral anticoagulant therapy. The clear correlation between plasma concentration and pharmacodynamic response, coupled with a therapeutic window that separates antithrombotic efficacy from significant bleeding risk in preclinical models, underscores its potential clinical utility. Further research and clinical development are necessary to fully elucidate its therapeutic role in the management of thromboembolic diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Single-dose pharmacokinetics, pharmacodynamics and safety of AZD0837, a novel oral direct thrombin inhibitor, in young healthy male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Atecegatran TFA: A Technical Deep Dive into its Pharmacokinetics and Pharmacodynamics]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15573716#atecegatran-tfa-pharmacokinetics-and-pharmacodynamics]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com